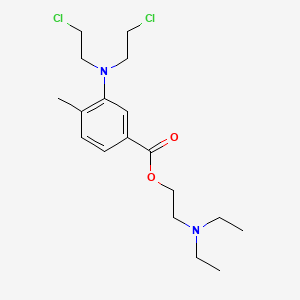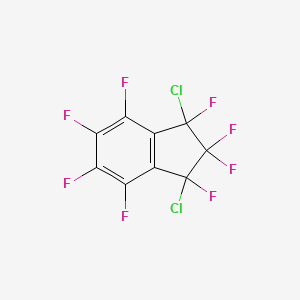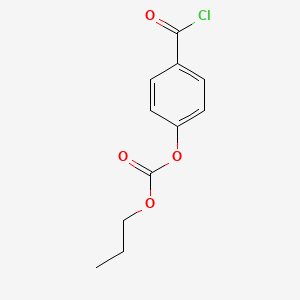![molecular formula C14H13N2O2P B14628954 Methyl [diazo(phenyl)methyl]phenylphosphinate CAS No. 56641-52-2](/img/structure/B14628954.png)
Methyl [diazo(phenyl)methyl]phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [diazo(phenyl)methyl]phenylphosphinate is an organic compound that contains a diazo group (-N=N-) attached to a phenyl ring and a phosphinate group
Méthodes De Préparation
The synthesis of methyl [diazo(phenyl)methyl]phenylphosphinate typically involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction results in the formation of the diazo compound, which can be isolated as a yellow oil. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Analyse Des Réactions Chimiques
Methyl [diazo(phenyl)methyl]phenylphosphinate undergoes a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Cyclopropanation: The compound can be used to generate donor-acceptor carbenes, which can insert into C-H bonds or participate in cyclopropanation reactions.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), dirhodium tetraacetate (for carbene generation), and various reducing agents.
Applications De Recherche Scientifique
Methyl [diazo(phenyl)methyl]phenylphosphinate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the generation of carbenes, which are valuable intermediates in the synthesis of complex organic molecules.
Materials Science: The compound’s ability to form stable carbenes makes it useful in the development of new materials with unique properties.
Biological Research:
Medicinal Chemistry: The compound’s reactivity can be harnessed for the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of methyl [diazo(phenyl)methyl]phenylphosphinate primarily involves the generation of carbenes. When the diazo group is activated (e.g., by heat, light, or a catalyst), it decomposes to form a carbene intermediate. This highly reactive species can then insert into various chemical bonds, facilitating a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Methyl [diazo(phenyl)methyl]phenylphosphinate can be compared to other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, this compound is unique due to the presence of the phosphinate group, which can influence its reactivity and stability.
Similar compounds include:
Diazomethane: A simple diazo compound used for methylation reactions.
Ethyl diazoacetate: Used in cyclopropanation and insertion reactions.
Methyl phenyldiazoacetate: Similar in structure and used for generating carbenes.
These comparisons highlight the unique properties of this compound, particularly its potential for generating stable carbenes and its applications in various fields of research.
Propriétés
Numéro CAS |
56641-52-2 |
|---|---|
Formule moléculaire |
C14H13N2O2P |
Poids moléculaire |
272.24 g/mol |
Nom IUPAC |
[diazo-[methoxy(phenyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C14H13N2O2P/c1-18-19(17,13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11H,1H3 |
Clé InChI |
NAJLDLPWPWNMQV-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


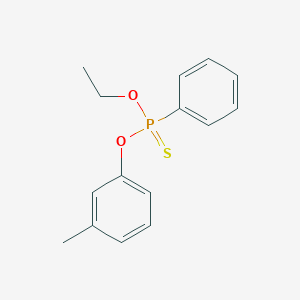
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
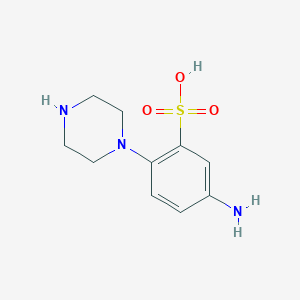
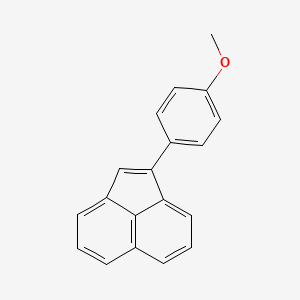
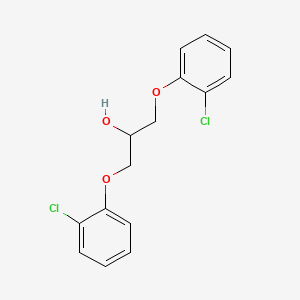
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
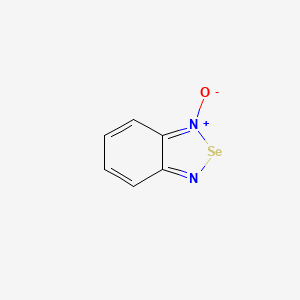
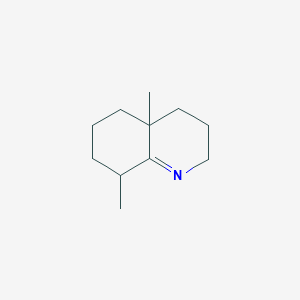
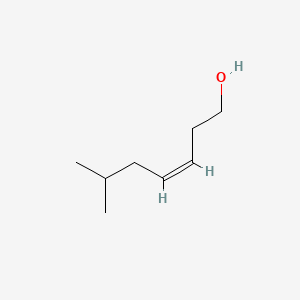
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
